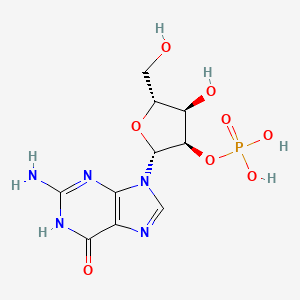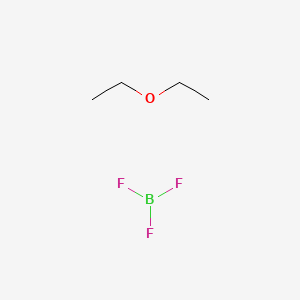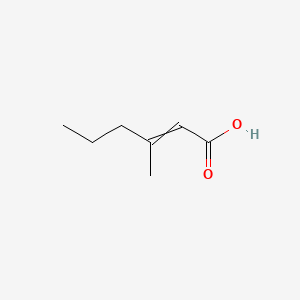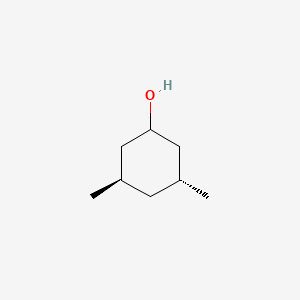
LITHIUM HEXAFLUOROTITANATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium hexafluorotitanate is an inorganic compound composed of lithium, fluorine, and titanium, with the chemical formula Li₂TiF₆ . It is known for its unique properties and applications in various fields, including chemistry and industry. The compound typically appears as a solid with a density of 2.89 g/cm³ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium hexafluorotitanate can be synthesized through the interaction of titanium hydroxide or titanium oxide with lithium fluoride in the presence of hydrofluoric acid . The reaction conditions involve using anatase titanium oxide, which reacts with lithium fluoride and hydrofluoric acid to yield this compound with an output of 97.1% under reverse synthesis conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process ensures the complete consumption of lithium fluoride and hydrofluoric acid to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: Lithium hexafluorotitanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the fluorine atoms are replaced by other halogens or functional groups.
Complex Formation: It forms complexes with other metal ions, which can alter its chemical properties and reactivity.
Common Reagents and Conditions: Common reagents used in reactions with this compound include other halides, acids, and bases. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with other halides can produce mixed halide compounds .
Aplicaciones Científicas De Investigación
Lithium hexafluorotitanate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which lithium hexafluorotitanate exerts its effects involves its ability to form stable complexes with other metal ions. This property is crucial in its role as a reagent and precursor in various chemical processes . The molecular targets and pathways involved include the interaction with other halides and the formation of mixed halide compounds .
Comparación Con Compuestos Similares
- Potassium hexafluorotitanate (K₂TiF₆)
- Sodium hexafluorotitanate (Na₂TiF₆)
- Ammonium hexafluorotitanate ((NH₄)₂TiF₆)
Comparison: Lithium hexafluorotitanate is unique due to its specific combination of lithium, fluorine, and titanium, which imparts distinct properties compared to other hexafluorotitanates. For instance, potassium hexafluorotitanate and sodium hexafluorotitanate have different solubility and reactivity profiles, making them suitable for different applications .
Propiedades
Número CAS |
19193-50-1 |
|---|---|
Fórmula molecular |
F6Li2Ti |
Peso molecular |
175.74 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1144139.png)


